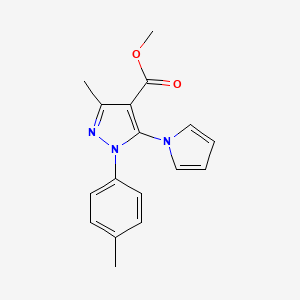![molecular formula C16H21N5OS B1387374 2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine CAS No. 1188362-88-0](/img/structure/B1387374.png)
2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine
Vue d'ensemble
Description
2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine (2DTP) is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-bacterial effects. 2DTP has also been studied for its potential applications in drug delivery, as a potential therapeutic agent, and as a potential biomarker for disease.
Mécanisme D'action
The mechanism of action for 2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory molecules. By inhibiting this enzyme, 2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine may be able to reduce inflammation and the associated symptoms.
Biochemical and Physiological Effects
2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-fungal, and anti-bacterial effects. Additionally, it has been found to be able to cross the blood-brain barrier and reach target tissues, which may make it useful for drug delivery.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, it has been found to be able to cross the blood-brain barrier and reach target tissues, which may make it useful for drug delivery. However, there are also some limitations to its use in laboratory experiments. For example, the exact mechanism of action is not fully understood, and it is not known whether it is metabolized by the body.
Orientations Futures
There are a number of potential future directions for the research of 2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine. These include further investigation into its mechanism of action, its potential as a therapeutic agent, and its potential applications in drug delivery. Additionally, further research could be done into its potential as a biomarker for disease and its potential side effects. Furthermore, further research could be done into its potential use in combination with other drugs, as well as its potential interactions with other molecules. Finally, further research could be done into its potential uses in the treatment of cancer, as well as its potential applications in drug discovery.
Applications De Recherche Scientifique
2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine has been studied for its potential applications in medicinal chemistry and drug delivery. In particular, it has been studied for its potential anti-inflammatory, anti-fungal, and anti-bacterial effects. It has also been studied for its potential as a therapeutic agent and as a potential biomarker for disease. Furthermore, it has been studied for its potential applications in drug delivery, as it has been found to be able to cross the blood-brain barrier and reach target tissues.
Propriétés
IUPAC Name |
1,4-diazepan-1-yl-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c22-15(20-9-3-6-17-8-11-20)13-5-2-10-21(13)16-19-12-4-1-7-18-14(12)23-16/h1,4,7,13,17H,2-3,5-6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGJMHGSCGNLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(S2)N=CC=C3)C(=O)N4CCCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B1387292.png)
![4-[(5-Nitropyridin-2-yl)oxy]benzoic acid](/img/structure/B1387294.png)

![4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387298.png)
![4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid](/img/structure/B1387301.png)


![(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1387304.png)
![3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387309.png)

![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine](/img/structure/B1387312.png)
![[2-(4-Formyl-2-methoxyphenoxy)ethyl]carbamic acid tert-butyl ester](/img/structure/B1387313.png)
![(1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine](/img/structure/B1387314.png)